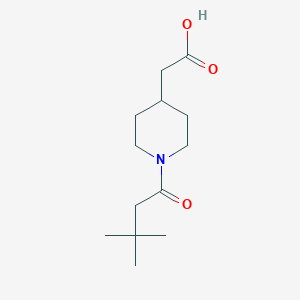

2-(1-(3,3-Dimethylbutanoyl)piperidin-4-yl)acetic acid

Description

Properties

IUPAC Name |

2-[1-(3,3-dimethylbutanoyl)piperidin-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-13(2,3)9-11(15)14-6-4-10(5-7-14)8-12(16)17/h10H,4-9H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOGEVQBTRUOTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)N1CCC(CC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

2-(1-(3,3-Dimethylbutanoyl)piperidin-4-yl)acetic acid, with the CAS number 1490581-63-9, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a 3,3-dimethylbutanoyl group and an acetic acid moiety. Its chemical formula is .

Research indicates that compounds similar to this compound may interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways. Specific studies are needed to elucidate its precise mechanisms.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Preliminary studies suggest that compounds with structural similarities exhibit anticancer properties. For instance, derivatives with piperidine structures have shown efficacy against BRCA-deficient cancer cells through mechanisms involving poly(ADP-ribose) polymerase (PARP) inhibition .

2. Neuroprotective Effects

The piperidine derivatives have been investigated for their neuroprotective effects in models of neurodegeneration. The modulation of neurotransmitter systems may contribute to their protective roles against neuronal damage.

3. Anti-inflammatory Properties

Compounds with similar frameworks have demonstrated anti-inflammatory activities by inhibiting pro-inflammatory cytokines and pathways involved in inflammation. This suggests potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

Several studies highlight the biological activity of compounds related to this compound:

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound remains largely unexplored. However, related compounds have shown varied absorption rates and metabolic stability. Toxicological assessments are crucial for determining safety profiles before clinical applications.

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

Research indicates that compounds similar to 2-(1-(3,3-Dimethylbutanoyl)piperidin-4-yl)acetic acid exhibit analgesic effects. These effects are primarily attributed to their ability to modulate pain pathways and reduce inflammation.

- Case Study : A study on related piperidine derivatives demonstrated significant pain relief in animal models, suggesting potential for development into therapeutic agents for chronic pain management .

Neurological Applications

The compound's structure suggests potential neuroprotective effects. Piperidine derivatives have been studied for their roles in neurodegenerative diseases.

- Case Study : In vitro studies showed that similar compounds could inhibit neuroinflammation, which is pivotal in conditions like Alzheimer's disease .

Biochemical Mechanisms

Understanding the biochemical mechanisms of this compound is crucial for its application in drug development.

- Mechanism of Action : The compound may interact with various neurotransmitter systems, including serotonin and dopamine pathways, enhancing its therapeutic profile.

Toxicological Studies

Toxicological evaluations are essential for assessing the safety of new compounds. Preliminary studies indicate that while the compound has beneficial pharmacological properties, it also requires careful evaluation regarding its safety profile.

- Findings : Toxicity studies on related piperidine compounds have shown low acute toxicity but highlighted the need for chronic exposure studies to assess long-term safety .

Comparison of Biological Activities

| Compound Name | Analgesic Activity | Neuroprotective Effects | Toxicity Level |

|---|---|---|---|

| This compound | Moderate | Potential | Low |

| Related Piperidine Derivative A | High | Moderate | Moderate |

| Related Piperidine Derivative B | Low | High | Low |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

Acyl Group Modifications

- 3,3-Dimethylbutanoyl vs. Acetyl/Cyano Groups: Compound 9a (2-(1-(4-Acetylphenyl)piperidin-4-yl)acetic acid) and 9b (2-(1-(4-cyanophenyl)piperidin-4-yl)acetic acid) () replace the 3,3-dimethylbutanoyl group with smaller substituents. Synthetic Yield: The dimethylbutanoyl derivative’s synthesis may face challenges in yield (analogous to 9c’s 39% yield for a bulky tert-butoxycarbonyl group) due to steric effects during coupling .

Protecting Group Analogs

- tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz) :

- 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetic acid (CAS 1373503-54-8, ) and 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic acid (CAS 63845-28-3, ) use protective groups. These derivatives are less reactive than the target compound, as the Boc/Cbz groups require deprotection for further functionalization. The Boc group also increases molecular weight (MW = 279.28 vs. 171.24 for 3,3-dimethylpiperidine analog in ) .

Halogenated and Heterocyclic Derivatives

- However, bromine may increase toxicity risks.

- Thiazole- and Isoxazole-Containing Analogs : Compounds like {2-[1-(tert-butoxycarbonyl)piperidin-4-yl]-5-methyl-1,3-thiazol-4-yl}acetic acid () and 2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid () incorporate heterocycles, enhancing π-π stacking interactions in biological targets but complicating synthesis .

Physicochemical and Pharmacokinetic Properties

*Estimated based on structural analogs.

- Lipophilicity: The 3,3-dimethylbutanoyl group balances lipophilicity (logP ~2–3) better than polar groups (e.g., cyano in 9b) or bulky Boc/Cbz groups.

- Solubility : Acetic acid derivatives (e.g., 9a, 9b) exhibit higher aqueous solubility than esters (e.g., ethyl 2-(piperidin-4-yl)acetate, ), which act as prodrugs .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(1-(3,3-Dimethylbutanoyl)piperidin-4-yl)acetic acid typically involves:

Step 1: Acylation of Piperidine

Introduction of the 3,3-dimethylbutanoyl group onto the nitrogen atom of piperidine to form the N-acyl piperidine intermediate.Step 2: Functionalization at the 4-position

Attachment of the acetic acid moiety at the 4-position of the piperidine ring, often via substitution or alkylation reactions.Step 3: Purification and Characterization

Isolation of the target compound by extraction, washing, drying, and chromatographic purification, followed by characterization using LC/MS and NMR.

Detailed Synthetic Procedure

Based on related piperidine acylation and functionalization methods reported in recent literature, the following approach is recommended:

-

- React piperidine with 3,3-dimethylbutanoyl chloride or an equivalent activated acid derivative under controlled temperature (0 °C to room temperature) in an inert atmosphere (argon or nitrogen).

- Use a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

- Employ a base (e.g., triethylamine) to scavenge the released HCl and drive the reaction forward.

-

- The 4-position of the piperidine ring can be functionalized by nucleophilic substitution or alkylation with a haloacetic acid derivative or protected acetic acid ester.

- Protecting groups like tert-butyl esters may be used to facilitate handling and purification.

- Subsequent deprotection (e.g., using trifluoroacetic acid) yields the free acetic acid moiety.

-

- The reaction mixture is diluted with ethyl acetate and washed sequentially with water and brine to remove inorganic impurities.

- The organic phase is dried over sodium sulfate and concentrated under vacuum.

- Final purification is achieved by flash silica gel column chromatography.

-

- LC/MS confirms the molecular ion peak consistent with the calculated molecular weight (e.g., m/z [M+H]^+).

- NMR spectroscopy verifies the chemical structure and purity.

Experimental Data from Related Studies

A closely related synthetic route was reported in a study involving piperidinyl derivatives where triphenylphosphine and DIAD were used for Mitsunobu-type reactions to functionalize piperidine derivatives, followed by acid deprotection steps to yield the target acids. The crude product was purified by flash chromatography, yielding compounds with high purity and confirmed molecular weights by LC/MS (e.g., found m/z 533.2579 for a related compound).

Stability and Hydrolysis Considerations

Studies on piperidine acetic acid derivatives with bulky acyl groups such as 3,3-dimethylbutanoyl have shown that steric hindrance influences the hydrolysis rates of prodrugs and related compounds. The bulky 3,3-dimethylbutanoyl group slows hydrolysis by steric hindrance, which is critical for controlling drug release and stability in biological systems.

Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | Piperidine, 3,3-dimethylbutanoyl chloride, base (e.g., Et3N), solvent (THF/DCM), 0°C to RT | N-acylation of piperidine nitrogen | Inert atmosphere recommended |

| 2 | Haloacetic acid derivative or protected acetic acid ester, base or nucleophile | Functionalization at piperidine 4-position | Protecting groups used for stability |

| 3 | Acid deprotection (e.g., TFA in DCM) | Removal of protecting groups | Yields free acetic acid functionality |

| 4 | Extraction, washing (water/brine), drying (Na2SO4), concentration, flash chromatography | Purification | Ensures high purity and yield |

| 5 | LC/MS, NMR | Structural confirmation | Confirms molecular weight and structure |

Research Findings and Mechanistic Insights

Acylation Efficiency: The acylation step proceeds efficiently under mild conditions with high selectivity for the piperidine nitrogen, avoiding over-acylation or side reactions.

Steric Effects: The 3,3-dimethyl substitution on the butanoyl group provides steric bulk that affects both the chemical stability and biological hydrolysis profile of the compound, enhancing its potential as a stable drug candidate.

Prodrug Design: Incorporation of bulky acyl groups like 3,3-dimethylbutanoyl in piperidine derivatives has been exploited in prodrug strategies to modulate pharmacokinetics, particularly for pulmonary delivery, by controlling hydrolysis rates and lung retention times.

Purification Techniques: Flash silica gel chromatography remains the method of choice for isolating the target compound from reaction mixtures, providing high purity suitable for further biological evaluation.

Q & A

Q. What synthetic methodologies are established for synthesizing 2-(1-(3,3-Dimethylbutanoyl)piperidin-4-yl)acetic acid?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

Piperidine Functionalization : Reacting piperidine derivatives with 3,3-dimethylbutanoyl chloride to introduce the acyl group at the 1-position .

Acetic Acid Sidechain Introduction : Alkylation or coupling reactions (e.g., using bromoacetic acid derivatives) at the 4-position of the piperidine ring .

Purification : Techniques like column chromatography and recrystallization are critical. Characterization via NMR (¹H/¹³C), mass spectrometry , and HPLC ensures structural fidelity .

Q. Example Reaction Scheme :

Piperidine derivative → Acylation (3,3-dimethylbutanoyl chloride) → Alkylation (bromoacetic acid) → Purification → Characterization

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- ¹H/¹³C NMR : To verify substituent positions (e.g., piperidine ring protons at δ 2.5–3.5 ppm, acetic acid protons at δ 3.7–4.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., calculated for C₁₃H₂₃NO₃: 257.1627) .

- Purity Assessment :

- HPLC with UV detection (λ = 210–254 nm) and ≥95% purity threshold .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- Hazard Mitigation :

- PPE : Lab coat, nitrile gloves, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation (acute toxicity Category 4) .

- First Aid :

- Skin contact: Wash with soap/water; seek medical advice if irritation persists .

- Ingestion: Do not induce vomiting; provide water for rinsing .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data?

Methodological Answer:

- Comparative Analysis : Replicate assays under standardized conditions (e.g., cell lines, pH, temperature) to isolate variables .

- Data Validation :

- Statistical Tools : Apply ANOVA or regression models to identify confounding factors (e.g., batch-to-batch variations in peptide content ).

Q. What experimental strategies are effective for studying environmental fate and biodegradation?

Methodological Answer:

- Environmental Compartment Analysis :

- Abiotic Studies : Measure hydrolysis rates (pH 5–9), photolysis (UV exposure), and adsorption to soil/water .

- Biotic Studies : Use microbial consortia to assess biodegradation pathways (e.g., LC-MS for metabolite identification) .

- Ecotoxicity Testing :

- Acute/Chronic Tests : Daphnia magna (EC₅₀) and algae growth inhibition .

Q. Table 1: Key Environmental Parameters

| Parameter | Method | Reference |

|---|---|---|

| Hydrolysis Half-life | pH-dependent kinetic studies | |

| Soil Adsorption (Kd) | Batch equilibrium experiments | |

| Microbial Degradation | OECD 301B Ready Biodegradability Test |

Q. How can computational modeling enhance structure-activity relationship (SAR) studies?

Methodological Answer:

- Molecular Dynamics (MD) Simulations :

- Quantum Mechanics (QM) :

- Data Integration :

Q. What strategies optimize reaction yields in multi-step syntheses?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.